molecular formula C10H9NO5 B106942 3-Acetamidophthalic acid CAS No. 15371-06-9

3-Acetamidophthalic acid

Cat. No.: B106942
CAS No.: 15371-06-9
M. Wt: 223.18 g/mol
InChI Key: ONSCGVISIRLDJQ-UHFFFAOYSA-N
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Description

3-Acetamidophthalic acid, also known as 3-(Acetylamino)phthalic acid, is an organic compound with the molecular formula C10H9NO5 and a molecular weight of 223.18 g/mol . It is a derivative of phthalic acid and is characterized by the presence of an acetamido group attached to the benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamidophthalic acid typically involves the acylation of phthalic anhydride with acetamide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the acetamido group. The general reaction scheme is as follows:

[ \text{Phthalic anhydride} + \text{Acetamide} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is usually conducted at elevated temperatures and pressures to ensure complete conversion of the starting materials. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products:

    Oxidation: Phthalic acid derivatives.

    Reduction: Amino-phthalic acid.

    Substitution: Various substituted phthalic acids depending on the reagents used.

Scientific Research Applications

3-Acetamidophthalic acid has several applications in scientific research, including:

Comparison with Similar Compounds

    Phthalic acid: The parent compound from which 3-Acetamidophthalic acid is derived.

    3-Aminophthalic acid: A similar compound where the acetamido group is replaced with an amino group.

    N-Acetylphthalimide: Another derivative of phthalic acid with an acetamido group.

Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical and physical properties. Its role as an intermediate in the synthesis of Apremilast and other pharmaceuticals highlights its importance in medicinal chemistry.

Properties

IUPAC Name

3-acetamidophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSCGVISIRLDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065878
Record name 3-(Acetylamino)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15371-06-9
Record name 3-(Acetylamino)-1,2-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15371-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetamidophthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015371069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 3-(acetylamino)-
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Record name 3-(Acetylamino)phthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetamidophthalic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.807
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-ACETAMIDOPHTHALIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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